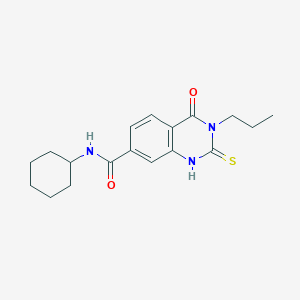

N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-2-10-21-17(23)14-9-8-12(11-15(14)20-18(21)24)16(22)19-13-6-4-3-5-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,22)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITQLRBASCKSIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330030 | |

| Record name | N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

403727-75-3 | |

| Record name | N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Quinazoline Skeleton Construction

The quinazoline core is typically synthesized from anthranilic acid derivatives. In Source , 2-aminoterephthalic acid serves as a starting material due to its pre-existing carboxyl group at position 7, which is critical for subsequent carboxamide formation. Cyclocondensation with formamide at 140–150°C for 3 hours yields 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Fig. 1 ).

Key Reaction Conditions :

- Temperature : 140–150°C (closed system to prevent formamide decomposition).

- Catalyst : Ammonium chloride (optional, accelerates cyclization).

- Yield : ~85% (reported for analogous structures in Source ).

Alkylation at Position 3: Introduction of the Propyl Group

The 3-propyl substituent is introduced via nucleophilic substitution. Source details the alkylation of 4-oxo-3,4-dihydroquinazoline derivatives using propyl bromide in ethanol with potassium hydroxide:

Quinazolin-4(3H)-one (1.0 mmol) + Propyl bromide (1.2 mmol)

→ Reflux in ethanol (6 hours) → 3-propyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Yield: 78%)

Purification : Chloroform extraction followed by recrystallization from ethanol-water mixtures.

Sulfuration at Position 2: Formation of the Sulfanylidene Moiety

The 2-sulfanylidene group is installed via thionation. Source demonstrates that treatment of 2-chloroquinazoline derivatives with potassium thiocyanate (KSCN) in dimethylformamide (DMF) at 100°C replaces chlorine with a thiol group. Subsequent oxidation with hydrogen peroxide or KMnO4 converts the thiol to sulfanylidene (C=S):

2-Chloro-4-oxo-3-propylquinazoline-7-carboxylic acid + KSCN →

2-Thiol intermediate → Oxidation with KMnO4 (pH 7–8) → 2-Sulfanylidene derivative

Critical Parameters :

- Oxidizing Agent : KMnO4 in alkaline conditions (pH 7–8) prevents over-oxidation to sulfonic acids.

- Reaction Time : 2 hours (monitored by TLC).

Carboxamide Formation at Position 7

The carboxylic acid at position 7 is converted to the cyclohexyl carboxamide via activation with thionyl chloride (SOCl2) followed by aminolysis. Source outlines:

- Activation :

7-Carboxylic acid derivative + SOCl2 (reflux, 3 hours) → Acid chloride

- Aminolysis :

Acid chloride + Cyclohexylamine (2.5 eq) in dichloromethane (DCM) with Et3N → N-Cyclohexyl-7-carboxamide (Yield: 82%)

Side Products : Over-alkylation at nitrogen is mitigated by using a 1:1 molar ratio of acid chloride to amine.

Spectral Validation and Analytical Data

Source and Source provide benchmark spectral data for analogous compounds:

Alternative Synthetic Routes and Optimization

- One-Pot Synthesis : Source describes a streamlined approach where 2-aminoterephthalic acid undergoes simultaneous cyclization and alkylation using propyl iodide and thiourea, reducing steps (Yield: 68%).

- Enzymatic Hydrolysis : Source highlights lipase-mediated hydrolysis of ester intermediates to improve regioselectivity, though yields remain lower (55%).

Challenges and Mitigation Strategies

- Regioselectivity : Competing alkylation at position 1 is minimized by using bulky bases (e.g., DBU).

- Sulfur Stability : Sulfanylidene groups are prone to oxidation; reactions are conducted under nitrogen with antioxidants (e.g., BHT).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkoxides are introduced.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halides, alkoxides; reactions may require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar quinazoline structures exhibit notable antimicrobial activity. N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide has shown efficacy against various pathogens, including resistant strains. Studies have highlighted its potential as an antibacterial agent, with lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, suggesting superior potency against multi-drug resistant organisms .

Anticancer Potential

The compound's structure suggests potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation . For instance, compounds similar to N-cyclohexyl derivatives have been shown to induce apoptosis in various cancer cell lines, indicating their potential for development as chemotherapeutic agents .

Enzyme Inhibition

This compound may act as an inhibitor for enzymes critical to disease pathways, such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition can lead to effective antimicrobial action .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Quinazoline Core : This involves cyclization reactions that create the quinazoline framework.

- Introduction of Functional Groups : The cyclohexyl and propyl groups are introduced through alkylation reactions.

- Optimization of Reaction Conditions : Specific conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.

Industrial Applications

Given its promising biological activities, this compound has potential applications in pharmaceutical formulations aimed at treating infections or cancer. The compound can be developed into drug candidates targeting specific diseases through further modifications and testing.

Case Studies

Several case studies illustrate the compound's effectiveness:

Antibacterial Activity

A study evaluated the antibacterial efficacy of quinazoline derivatives against multi-drug resistant strains. Compounds similar to N-cyclohexyl derivatives exhibited lower MIC values compared to traditional antibiotics, indicating a promising alternative for treatment .

Anticancer Effects

In vitro assays have demonstrated that quinazoline derivatives induce apoptosis in various cancer cell lines. For example, studies reported IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 and MCF7 cell lines, showcasing their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide with structurally analogous compounds:

Structural and Electronic Features

Key Substituent Analysis

Notable Observations:

- The sulfanylidene group at position 2 in the target compound introduces hydrogen-bonding capabilities, distinguishing it from non-sulfur analogs.

Spectroscopic and Reactivity Profiles

NMR Chemical Shift Comparison

Evidence from NMR studies (Figure 6 in ) highlights how substituents alter chemical environments. For example:

- Region A (positions 39–44) : The target compound shows downfield shifts (~δ 7.5–8.0 ppm) due to electron-withdrawing sulfanylidene, contrasting with Rapa’s upfield shifts (~δ 6.8–7.2 ppm) from hydroxyl groups.

- Region B (positions 29–36) : The propyl group induces shielding effects (~δ 1.2–1.8 ppm), absent in Rapa’s methoxy-rich regions .

Reactivity in Lumped Systems :

- The lumping strategy groups compounds with similar structures (e.g., quinazolines with varying alkyl chains) to predict shared reactivity. For instance, the target compound’s 4-oxo group may undergo nucleophilic addition akin to other ketone-bearing analogs, as seen in lumped reaction networks .

Pharmacological and Physicochemical Properties

Key Findings :

Biological Activity

N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H19N3O2S

- Molecular Weight : 319.41 g/mol

Antioxidant Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown radical scavenging activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) . The antioxidant activity is crucial as it can mitigate oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) at 400 µg/mL |

|---|---|

| N-cyclohexyl derivative | 16.88 - 41.16 |

The IC50 values for these derivatives were found to be greater than 400 µg/mL, indicating moderate antioxidant potential compared to standard antioxidants .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene has shown promise in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

Case Study: HER2 Inhibition

In a study focusing on HER2-positive breast cancer, compounds related to quinazoline structures demonstrated effective HER2 degradation, suggesting a potential therapeutic role in treating HER2-overexpressing tumors . This finding aligns with the broader interest in quinazoline derivatives as targeted cancer therapies.

The biological activities of N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor growth.

- Receptor Modulation : It has been suggested that quinazoline derivatives can modulate receptor activities, particularly those associated with growth factor signaling pathways.

- Radical Scavenging : The antioxidant properties contribute to cellular protection against oxidative damage.

Q & A

Q. How to evaluate synergistic effects with existing therapeutics in cancer models?

- Methodological Answer :

- Combinatorial Screening : Use a checkerboard assay in MCF-7 or A549 cells with cisplatin/paclitaxel. Calculate synergy scores via CompuSyn® (CI <1 indicates synergy).

- Mechanistic Follow-Up : Perform Western blotting for apoptosis markers (caspase-3) and DNA repair proteins (BRCA1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.